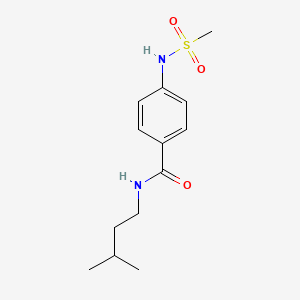![molecular formula C20H25N7O B5486141 [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5486141.png)
[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine with a diketone.
Coupling Reaction: The triazole and pyrazole intermediates are then coupled with a piperidine derivative under specific conditions, often involving a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and methylphenyl groups.
Reduction: Reduction reactions can target the triazole and pyrazole rings, potentially altering their electronic properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, such as polymers and coatings, with specific desired characteristics.
Wirkmechanismus
The mechanism of action of [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-4-6-15(7-5-14)17-11-22-24-19(17)16-3-2-9-26(12-16)20(28)18-13-27(10-8-21)25-23-18/h4-7,11,13,16H,2-3,8-10,12,21H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFKACZQYAUZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CN(N=N4)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5486058.png)
![(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B5486065.png)
![[(Z)-[amino(phenyl)methylidene]amino] 4-acetyloxybenzoate](/img/structure/B5486082.png)

![(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B5486087.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-N'-[(1R)-1-phenylpropyl]urea](/img/structure/B5486101.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5486108.png)
![ETHYL (2Z)-2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5486112.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-isopropyl-3-piperidinecarboxylic acid](/img/structure/B5486114.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486117.png)
![N-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B5486125.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5486134.png)
![N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5486149.png)

